molecular formula CH2F2O2S B13306280 Difluoromethanesulfinic acid

Difluoromethanesulfinic acid

Cat. No.: B13306280
M. Wt: 116.09 g/mol
InChI Key: PFTYKBCYTNZWCX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Difluoromethanesulfinic acid can be synthesized through various methods. One common method involves the reaction of difluoromethyl sulfenyl chloride with water. Another method includes the electrochemical fluorination of methanesulfinic acid, followed by hydrolysis .

Industrial Production Methods

Industrial production of this compound often involves the use of sodium difluoromethanesulfinate as a precursor. This compound is prepared by reacting difluoromethyl sulfenyl chloride with sodium hydroxide, followed by purification processes .

Chemical Reactions Analysis

Types of Reactions

Difluoromethanesulfinic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include tert-butyl hydroperoxide, methylene chloride, and water. These reactions are typically carried out at room temperature in a two-phase system .

Major Products

Major products formed from these reactions include difluoromethylated heteroaromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism by which difluoromethanesulfinic acid exerts its effects involves the generation of difluoromethyl radicals. These radicals can participate in various chemical reactions, leading to the formation of difluoromethylated products. The molecular targets and pathways involved include the activation of heteroaromatic bases and the stabilization of radical intermediates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Difluoromethanesulfinic acid is unique due to its ability to introduce difluoromethyl groups into organic molecules under mild conditions. This property makes it valuable in the synthesis of bioactive molecules and pharmaceuticals .

Properties

IUPAC Name

difluoromethanesulfinic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2F2O2S/c2-1(3)6(4)5/h1H,(H,4,5)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFTYKBCYTNZWCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)S(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH2F2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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